Octahydrodimethyl-4,7-methano-1H-indenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydrodimethyl-4,7-methano-1H-indenone is a chemical compound with the molecular formula C12H18O . It is known for its unique structure, which includes a methano bridge and multiple hydrogenated rings. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
The synthesis of octahydrodimethyl-4,7-methano-1H-indenone involves several steps. One common method includes the hydrogenation of a precursor compound under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Octahydrodimethyl-4,7-methano-1H-indenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
Octahydrodimethyl-4,7-methano-1H-indenone is utilized in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its potential biological activities and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octahydrodimethyl-4,7-methano-1H-indenone involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its application .
Comparison with Similar Compounds
Octahydrodimethyl-4,7-methano-1H-indenone can be compared with similar compounds such as:
Octahydrodimethyl-4,7-methano-1H-indene: This compound has a similar structure but lacks the ketone functional group, resulting in different reactivity and applications.
4,7-Methano-1H-indene, octahydro-2-methyl-: Another related compound with variations in the substitution pattern, leading to distinct chemical properties.
This compound stands out due to its unique combination of structural features and functional groups, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
94021-63-3 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4,4-dimethyltricyclo[5.2.1.02,6]decan-3-one |
InChI |
InChI=1S/C12H18O/c1-12(2)6-9-7-3-4-8(5-7)10(9)11(12)13/h7-10H,3-6H2,1-2H3 |
InChI Key |
ATUUICDEYFQCRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C3CCC(C3)C2C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.